2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and 2-(4-methoxyphenyl)-2-oxoethanol.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-bromobenzoic acid and 2-(4-methoxyphenyl)-2-oxoethanol.
Oxidation: Formation of quinones and other oxidized derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The bromobenzoate moiety can also facilitate binding to specific proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- 2-Bromo-2-methylbutane
- 4-(Methoxycarbonyl)phenyl 2-bromobenzoate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both a methoxyphenyl group and a bromobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H13BrO4 |
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Molecular Weight |
349.17 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-bromobenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-20-12-8-6-11(7-9-12)15(18)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
InChI Key |
DVQQOBJNGMGWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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